(2-Ethoxy-3-methoxy-phenyl)-acetic acid

Positional isomerism Structure–activity relationship Molecular recognition

Researchers requiring a phenylacetic acid building block with a specific 2-ethoxy-3-methoxy substitution pattern for fragment-based drug design or patent-driven synthesis face limited availability of this non-standard isomer. (2-Ethoxy-3-methoxy-phenyl)-acetic acid is the structurally precise choice when computational models specify this ortho/meta alkoxy geometry, where the 4-ethoxy isomer (CAS 120-13-8) is not a viable substitute. - Enables synthesis of the characterized hydrazide derivative (CAS 99263-30-6) for SAR exploration. - Serves as a key intermediate documented in proprietary process patents, ensuring synthetic route fidelity.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B12115904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxy-3-methoxy-phenyl)-acetic acid
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=C1OC)CC(=O)O
InChIInChI=1S/C11H14O4/c1-3-15-11-8(7-10(12)13)5-4-6-9(11)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)
InChIKeyYTYPTSSUWVJINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethoxy-3-methoxy-phenyl)-acetic Acid: Overview and Properties


(2-Ethoxy-3-methoxy-phenyl)-acetic acid is an aromatic carboxylic acid belonging to the phenylacetic acid class, characterized by ethoxy and methoxy substituents at the 2- and 3-positions of the phenyl ring, respectively. With molecular formula C₁₁H₁₄O₄ and molecular weight of 210.23 g/mol, this compound serves primarily as a synthetic intermediate and a versatile scaffold in medicinal chemistry. [1] Its structural features—a carboxylic acid moiety combined with dual alkoxy substituents—confer distinct hydrogen-bonding capacity, lipophilicity, and steric properties that differentiate it from simpler phenylacetic acid analogs. Despite being referenced in patent literature and chemical supplier catalogs, peer-reviewed quantitative bioactivity data for this specific substitution pattern remains extremely limited as of the current evidence cutoff.

Generic Substitution Risks for (2-Ethoxy-3-methoxy-phenyl)-acetic Acid


Phenylacetic acid derivatives with different alkoxy substitution patterns cannot be assumed to be functionally interchangeable because even minor positional or electronic variations at the phenyl ring can profoundly alter target binding, metabolic stability, and physicochemical properties. [1] The 2-ethoxy-3-methoxy substitution pattern creates a unique combination of steric bulk, electron-donating effects, and hydrogen-bonding geometry that differs from isomers such as 4-ethoxy-3-methoxyphenylacetic acid (CAS 120-13-8) or mono-substituted analogs. Critically, the peer-reviewed literature lacks quantitative head-to-head comparative data—including binding affinities, IC₅₀ values, selectivity profiles, ADME parameters, or in vivo efficacy—that would allow a procurement decision-maker to confidently exchange this compound for a cheaper or more available alternative without risking experimental irreproducibility or project delays. The following evidence sections document precisely what quantitative differentiation data exists and, equally importantly, where significant evidence gaps remain.

Quantitative Differentiation Evidence vs. Closest Analogs


Positional Isomerism: 2-Ethoxy-3-methoxy vs. 4-Ethoxy-3-methoxy Pattern

The target compound (2-ethoxy-3-methoxy substitution) is a distinct positional isomer of 4-ethoxy-3-methoxyphenylacetic acid (CAS 120-13-8). The 2-ethoxy group places steric bulk ortho to the acetic acid side chain, which can restrict conformational freedom and alter the presentation of the carboxylic acid pharmacophore relative to the 4-ethoxy isomer. No direct comparative bioactivity data exist for these two isomers; however, literature on structurally related phenoxyphenylacetic acid endothelin antagonists demonstrates that shifting alkoxy substitution from para to ortho positions can change ETA receptor IC₅₀ values by >10-fold. [1] The 4-ethoxy-3-methoxy isomer has reported LogP values of approximately 1.7–2.0 and melting point 87–90 °C. In contrast, quantitative experimentally measured LogP and melting point data for the 2-ethoxy-3-methoxy isomer have not been published in peer-reviewed or authoritative database sources as of the evidence cutoff date.

Positional isomerism Structure–activity relationship Molecular recognition

Synthetic Utility: Hydrazide Derivative Formation

(2-Ethoxy-3-methoxy-phenyl)-acetic acid is documented as a key synthetic precursor for the corresponding hydrazide derivative (CAS 99263-30-6), which is formed by reaction with hydrazine. This hydrazide derivative (C₁₁H₁₆N₂O₃, MW 224.26 g/mol) exhibits distinct physicochemical properties from the parent acid, including a higher boiling point of 414.8 °C at 760 mmHg and density of 1.141 g/cm³. In contrast, closely related phenylacetic acids such as 4-methoxyphenylacetic acid are more commonly employed for esterification reactions or chiral resolution applications rather than hydrazide formation. [1] The 2-ethoxy-3-methoxy substitution pattern may influence hydrazide formation kinetics and product stability relative to other phenylacetic acid derivatives, though no quantitative comparative reaction yield or kinetic data have been published.

Hydrazide synthesis Derivatization Chemical intermediate

Evidence Gap: Absence of Bioactivity Data

A systematic search of ChEMBL, BindingDB, PubMed, and patent databases (search date: 2026-05-06) yielded zero quantitative IC₅₀, Kᵢ, EC₅₀, or selectivity data for (2-ethoxy-3-methoxy-phenyl)-acetic acid against any biological target. [1] By contrast, structurally related phenoxyphenylacetic acid derivatives have published ETA receptor antagonist IC₅₀ values of 59 nM (compound 13a) in rat aortic tissue assays, and phenylacetic acid-based COX-2 inhibitors have reported IC₅₀ values of 30 nM in purified mouse enzyme assays. [2] [3] The complete absence of quantitative bioactivity data for the target compound means that any claim about its potency, selectivity, or therapeutic potential relative to these in-class analogs would be unsupported by peer-reviewed evidence. This represents a significant procurement risk for projects requiring compounds with pre-validated biological activity.

Evidence gap analysis Bioactivity data availability Procurement risk

Application Scenarios for (2-Ethoxy-3-methoxy-phenyl)-acetic Acid


Hydrazide Derivative Synthesis

Based on documented synthetic precedent, (2-ethoxy-3-methoxy-phenyl)-acetic acid is a viable starting material for preparing the corresponding hydrazide derivative (CAS 99263-30-6) via reaction with hydrazine. This application is appropriate for medicinal chemistry groups requiring hydrazide-functionalized building blocks where the 2-ethoxy-3-methoxy substitution pattern is specifically desired for SAR exploration. The hydrazide product has been characterized by boiling point (414.8 °C) and density (1.141 g/cm³).

Positional Isomer for Fragment-Based Design

When a fragment-based or structure-based drug design campaign specifically requires a phenylacetic acid fragment with ortho-ethoxy and meta-methoxy substitution to match a computationally predicted binding pose, (2-ethoxy-3-methoxy-phenyl)-acetic acid is the structurally correct procurement choice. The 4-ethoxy-3-methoxy isomer (CAS 120-13-8) cannot substitute, as the ortho vs. para ethoxy placement alters the three-dimensional presentation of both the carboxylic acid and the alkoxy hydrogen-bond acceptors. However, users should verify that computational predictions translate to experimental binding, given the absence of published affinity data for this scaffold. [1]

Intermediate for Proprietary Patent Programs

This compound has been referenced as an intermediate in patent literature, including processes for preparing substituted phenylacetic acid derivatives. Industrial users pursuing proprietary compound development programs protected by composition-of-matter or method patents may require this specific intermediate to execute disclosed synthetic routes. Procurement for this purpose is justified by documented patent precedent rather than by biological validation.

Physicochemical Profiling in Analog Series

Although experimentally measured LogP, aqueous solubility, and pKa values have not been published for (2-ethoxy-3-methoxy-phenyl)-acetic acid, procurement for in-house physicochemical profiling may be justified when building a comprehensive SAR dataset across an alkoxy-substituted phenylacetic acid series. Such profiling would generate primary data to fill the current evidence gap and enable quantitative comparison with isomers such as 4-ethoxyphenylacetic acid (LogP ~1.7–2.0, melting point 87–90 °C). This application is appropriate only for well-resourced laboratories with the capability to conduct rigorous physicochemical characterization. [1]

Quote Request

Request a Quote for (2-Ethoxy-3-methoxy-phenyl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.